![molecular formula C13H9BrO B2990216 1-bromo-6H-benzo[c]chromene CAS No. 475040-10-9](/img/structure/B2990216.png)

1-bromo-6H-benzo[c]chromene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

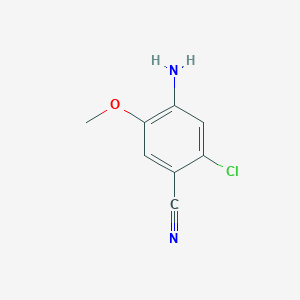

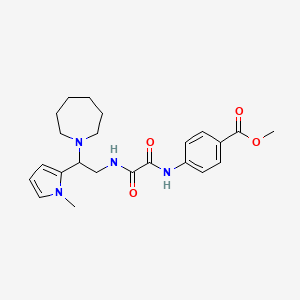

“1-bromo-6H-benzo[c]chromene” is a chemical compound with the molecular formula C13H9BrO . It has a molecular weight of 261.12 .

Synthesis Analysis

The synthesis of 6H-benzo[c]chromenes, including “1-bromo-6H-benzo[c]chromene”, has been achieved through various methods. One approach involves the use of visible light and transition-metal-free conditions . The process starts with the corresponding (2-halobenzyl) phenyl ethers or (2-halophenyl) benzyl ethers using KOtBu in dimethyl sulfoxide (DMSO) at room temperature . Another method involves a three-step synthetic sequence starting from variously substituted salicylaldehydes and α,β-unsaturated carbonyl compounds to form the chromene core .Molecular Structure Analysis

The molecular structure of “1-bromo-6H-benzo[c]chromene” consists of a benzo[c]chromene ring with a bromine atom attached at the 1-position .Chemical Reactions Analysis

The synthesis of 6H-benzo[c]chromenes involves several chemical reactions. For instance, the synthesis under visible light and transition-metal-free conditions involves an electron donor–acceptor complex formed by the dimsyl anion and (2-halobenzyl) phenyl ethers . Another method involves a highly regioselective intermolecular Diels–Alder cycloaddition between 3-vinyl-2H-chromenes and methyl propiolate, followed by oxidative aromatization of the cyclohexadiene cycloadduct intermediate .科学的研究の応用

Synthetic Protocols and Applications

"1-bromo-6H-benzo[c]chromene" is a compound of interest in the synthesis of secondary metabolites with significant pharmacological importance. It serves as a core structure for various compounds. The synthetic protocols for derivatives like 6H-Benzo[c]chromen-6-ones, which share a similar structural motif, are extensively reviewed, highlighting the importance of synthetic strategies in producing these compounds with considerable pharmacological relevance. The literature describes various synthetic approaches, such as Suzuki coupling reactions, reactions of 3-formylcoumarin with 1,3-bis(silylenol ethers), radical-mediated cyclization, and metal or base-catalyzed cyclization processes. These methods underline the compound's versatility and potential in generating pharmacologically active derivatives through efficient synthetic routes (Mazimba, 2016).

Environmental and Health Perspectives

Beyond its synthetic utility, the broader class of brominated compounds, to which "1-bromo-6H-benzo[c]chromene" belongs, has been the subject of environmental and health-related studies. For instance, benzidine, a structurally related compound, has been reviewed for its environmental presence and potential health impacts. Such studies are crucial for understanding the environmental and health implications of brominated organic compounds, highlighting the need for careful consideration of their use and disposal (Choudhary, 1996).

作用機序

特性

IUPAC Name |

1-bromo-6H-benzo[c]chromene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrO/c14-11-6-3-7-12-13(11)10-5-2-1-4-9(10)8-15-12/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFXPRTHDXBYUSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=C(O1)C=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-bromo-6H-benzo[c]chromene | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-isopropyl-2-(3-oxo-3H-benzo[f]chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2990137.png)

![N-(4-isopropylphenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2990141.png)

![2-chloro-1-{1H-pyrrolo[3,2-c]pyridin-3-yl}ethan-1-one](/img/structure/B2990143.png)

![7-Prop-2-enoyl-3,7-diazatricyclo[3.3.3.01,5]undecane-2,4-dione](/img/structure/B2990144.png)

![2-(4-methoxyphenyl)-3-(4-nitrophenyl)hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B2990146.png)

![1-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}piperidine](/img/structure/B2990147.png)

![2-[1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-oxopropan-2-yl]-6-(trifluoromethyl)pyridazin-3-one](/img/structure/B2990152.png)

![4-(1'-Methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2990155.png)